N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and an acetamide moiety linked to a 4-methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 3,4-dichlorophenylmethylamine: This intermediate can be synthesized by reacting 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere.
Formation of piperidine intermediate: The 3,4-dichlorophenylmethylamine is then reacted with piperidine to form the N-(3,4-dichlorophenylmethyl)piperidine intermediate.
Acylation reaction: The final step involves the acylation of the piperidine intermediate with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of its target and thereby modulating various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide .
- Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine .
Uniqueness
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-27-17-3-5-18(6-4-17)28-14-21(26)24-16-8-10-25(11-9-16)13-15-2-7-19(22)20(23)12-15/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYFALKIGQGAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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